molecular formula C11H11ClO2 B1323630 3-(4-Acetoxyphenyl)-2-chloro-1-propene CAS No. 890097-85-5

3-(4-Acetoxyphenyl)-2-chloro-1-propene

Cat. No.: B1323630
CAS No.: 890097-85-5
M. Wt: 210.65 g/mol
InChI Key: KFDKOGVYQPDVCL-UHFFFAOYSA-N
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Description

3-(4-Acetoxyphenyl)-2-chloro-1-propene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, a chlorine atom on the second carbon, and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetoxyphenyl)-2-chloro-1-propene can be achieved through several methods. One common approach involves the reaction of 4-acetoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetoxyphenyl)-2-chloro-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like hydroxide ions, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Epoxides, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxy derivatives, amine derivatives, thiol derivatives.

Scientific Research Applications

3-(4-Acetoxyphenyl)-2-chloro-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Acetoxyphenyl)-2-chloro-1-propene involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid and form a phenol derivative, which can further interact with biological molecules. The chlorine atom and propene chain contribute to the compound’s reactivity and ability to form covalent bonds with target proteins, potentially modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetoxyphenyl)-2-butanone: Similar structure with a butanone chain instead of a propene chain.

    4-Acetoxyphenylacetic acid: Contains an acetic acid group instead of a propene chain.

    4-Acetoxyphenylpropionic acid: Similar structure with a propionic acid group.

Uniqueness

3-(4-Acetoxyphenyl)-2-chloro-1-propene is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. Its propene chain also differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.

Properties

IUPAC Name

[4-(2-chloroprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDKOGVYQPDVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641201
Record name 4-(2-Chloroprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-85-5
Record name 4-(2-Chloroprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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